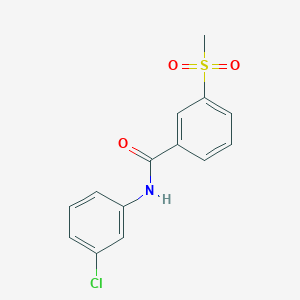

N-(3-chlorophenyl)-3-(methylsulfonyl)benzamide

Description

N-(3-Chlorophenyl)-3-(methylsulfonyl)benzamide is a substituted benzamide derivative characterized by a 3-(methylsulfonyl) group on the benzoyl ring and a 3-chlorophenyl moiety attached to the amide nitrogen. The methylsulfonyl group is a strong electron-withdrawing substituent, influencing both the electronic properties and molecular conformation of the compound.

Properties

IUPAC Name |

N-(3-chlorophenyl)-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-20(18,19)13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMWERAZANTHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(methylsulfonyl)benzamide typically involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 3-(methylsulfonyl)aniline in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-3-(methylsulfonyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials with specific properties such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the 3-chlorophenyl and methylsulfonyl groups can influence the binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Structural Parameters

Substituent position and electronic effects significantly alter molecular geometry. Below is a comparative analysis of crystallographic

Key Observations :

- Substituent Position : The 3-chloro group on the phenyl ring (N3CPBA) results in a larger dihedral angle (61.0°) between benzoyl and phenyl rings compared to 3-chloro-substituted benzoyl derivatives (e.g., 52.3° in 3-Chloro-N-phenylbenzamide) .

- Hydrogen Bonding : All compounds exhibit N–H···O interactions, but N3CPBA forms a 1D chain via N1–H1N···O1 bonds, while others display additional C–H···O or π-interactions .

- Polymorphism: N-(3-Chlorophenyl)benzamide exhibits monoclinic and orthorhombic polymorphs, with the monoclinic form (P21/c) being more common .

Key Observations :

- Coupling Agents : Carbodiimides (e.g., DCC) and DMAP are standard for benzamide synthesis, while CuBr₂-mediated methods enable C–N coupling in complex derivatives .

- Solvent Effects : Polar aprotic solvents (THF, CH₂Cl₂) are preferred for controlling reactivity and minimizing side reactions .

Physicochemical Properties

Substituent Effects on Properties

Biological Activity

N-(3-chlorophenyl)-3-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chlorophenyl group and a methylsulfonyl moiety, which are critical for its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can affect its reactivity and bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 295.76 g/mol |

| Melting Point | 120-122 °C |

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the 3-chlorophenyl and methylsulfonyl groups enhances binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its therapeutic potential.

Biological Activities

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The SAR studies suggest that the presence of electron-withdrawing groups like chlorine enhances anticancer activity by improving binding interactions with target proteins .

- Enzyme Inhibition : this compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of diseases such as Huntington's disease. Its analogs have shown promise in inhibiting polyglutamine aggregation, a hallmark of this condition .

- Antimicrobial Properties : Some studies have suggested that related benzamide compounds exhibit antimicrobial activities against various pathogens. The structural modifications may enhance their efficacy against specific bacterial strains .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. Results indicated an IC value significantly lower than that of standard chemotherapeutics, suggesting strong anticancer potential.

| Cell Line | IC (µM) | Control IC (µM) |

|---|---|---|

| A-431 | 15 ± 2 | 50 |

| Jurkat | 20 ± 3 | 45 |

Case Study 2: Enzyme Inhibition

In a tertiary polyglutamine aggregation assay, this compound demonstrated significant inhibition of aggregation in comparison to untreated controls. This highlights its potential role as a therapeutic agent in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.